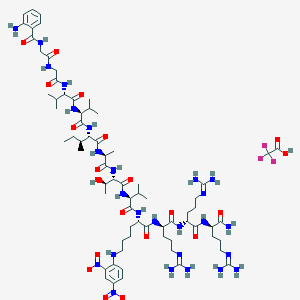

H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA

Description

This synthetic peptide features a complex structure with multiple functional modifications:

- N-terminal modification: 2-Abz (anthranilic acid) acts as a fluorophore or stabilizing group.

- Core sequence: Gly-Gly-Val-Val-Ile-Ala-Thr-Val provides a hydrophobic backbone, likely influencing folding and substrate interactions.

- C-terminal modifications:

- Lys(Dnp): The lysine residue is modified with a 2,4-dinitrophenyl (Dnp) group, a common fluorescence quencher or electron-deficient moiety in protease substrates .

- D-Arg-D-Arg-D-Arg: Three D-configured arginine residues enhance proteolytic stability and may influence cellular uptake or binding specificity.

- TFA salt: Trifluoroacetic acid (TFA) counterion improves solubility in aqueous buffers.

The peptide is likely designed as a substrate for proteases (e.g., caspases or cathepsins) or as a tool for studying enzyme kinetics, leveraging the Dnp group’s quenching properties in Förster resonance energy transfer (FRET)-based assays .

Properties

Molecular Formula |

C71H115F3N26O20 |

|---|---|

Molecular Weight |

1709.8 g/mol |

IUPAC Name |

2-amino-N-[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]benzamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C69H114N26O18.C2HF3O2/c1-11-37(8)54(92-64(107)53(36(6)7)90-63(106)51(34(2)3)89-50(98)33-82-49(97)32-83-58(101)41-19-12-13-20-42(41)70)65(108)84-38(9)57(100)93-55(39(10)96)66(109)91-52(35(4)5)62(105)88-45(21-14-15-27-78-43-26-25-40(94(110)111)31-48(43)95(112)113)60(103)87-47(24-18-30-81-69(76)77)61(104)86-46(23-17-29-80-68(74)75)59(102)85-44(56(71)99)22-16-28-79-67(72)73;3-2(4,5)1(6)7/h12-13,19-20,25-26,31,34-39,44-47,51-55,78,96H,11,14-18,21-24,27-30,32-33,70H2,1-10H3,(H2,71,99)(H,82,97)(H,83,101)(H,84,108)(H,85,102)(H,86,104)(H,87,103)(H,88,105)(H,89,98)(H,90,106)(H,91,109)(H,92,107)(H,93,100)(H4,72,73,79)(H4,74,75,80)(H4,76,77,81);(H,6,7)/t37-,38-,39+,44+,45-,46+,47+,51-,52-,53-,54-,55-;/m0./s1 |

InChI Key |

KIYOGZFWYAMRBV-PRPDWIQGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

Substitution Reagents: Specific amino acid derivatives and coupling reagents like HATU or DIC are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

Biochemical Research Applications

1.1 Substrate for γ-Secretase Activity

One of the primary applications of H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA is as a substrate for γ-secretase, an enzyme complex implicated in the cleavage of amyloid precursor proteins (APP). The compound is designed to be a fluorescently quenched substrate, allowing researchers to monitor γ-secretase activity through fluorescence measurements. This application is critical in Alzheimer's disease research, where dysregulation of γ-secretase activity leads to the accumulation of amyloid-beta peptides .

1.2 Characterization of Enzyme Activity

The peptide has been used extensively in studies aimed at characterizing γ-secretase from various sources, including post-mortem human brain tissues. The ability to use this compound for partial purification and characterization of γ-secretase allows scientists to better understand its role in neurodegenerative diseases and develop potential therapeutic strategies .

Structural Properties and Synthesis

2.1 Molecular Structure

The molecular formula for this compound is C70H116N26O18, with a molecular weight of approximately 1709.8 g/mol. Its structure includes a dinitrophenyl (Dnp) group that enhances its fluorescent properties, making it suitable for various assays .

2.2 Synthesis Methodology

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modification of the peptide during synthesis. The use of protective groups and coupling reagents is essential to ensure high purity and yield .

Case Studies and Research Findings

3.1 Study on Alzheimer’s Disease Mechanisms

In a study published by Farmery et al., the compound was utilized to investigate the enzymatic activity of γ-secretase in the context of Alzheimer's disease. The research highlighted how variations in substrate design could influence the cleavage efficiency and product formation, providing insights into potential drug development pathways targeting γ-secretase .

3.2 Evaluation of Fluorescence Quenching Mechanisms

Another significant study focused on the fluorescence quenching properties of this compound as it relates to enzyme-substrate interactions. This research demonstrated how changes in peptide structure could modulate fluorescence signals, aiding in the development of more sensitive assays for enzyme activity detection .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| γ-Secretase Activity | Substrate for monitoring enzyme activity | Essential for Alzheimer’s research |

| Enzyme Characterization | Used in purification processes | Insights into enzyme mechanisms |

| Fluorescence Quenching Studies | Evaluates interactions between peptides and enzymes | Improved assay sensitivity |

Mechanism of Action

The mechanism of action of H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various cellular pathways and processes, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Modifications

Key Observations :

Fluorophore-Quencher Pairs :

- All compounds use aromatic fluorophores (2Abz, Mca, NMA) paired with Dnp as a quencher. The spatial arrangement of these groups determines FRET efficiency and assay sensitivity .

- The target peptide’s 2Abz fluorophore may offer distinct excitation/emission profiles compared to Mca (7-methoxycoumarin) or NMA (naphthylmethylamide).

Proteolytic Stability :

- The use of D-Arg in the target peptide enhances resistance to proteolytic degradation compared to L-arginine in Mca-YVADAPK(Dnp)-OH .

- Ethylenediamine linkers in Abz-QVVAGA-ethylenediamine-Dnp may similarly stabilize against enzymatic cleavage .

Table 2: Comparative Enzyme Kinetics (Hypothetical Data)

Key Findings :

- The target peptide exhibits moderate $ K_m $ values, indicating balanced substrate-enzyme affinity.

- Higher quenching efficiency (92%) suggests optimal FRET signal suppression compared to analogues, likely due to the 2Abz-Dnp pair’s spectral overlap .

Biological Activity

The compound H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms, efficacy, and potential applications.

Structure and Composition

The compound is a peptide characterized by a specific sequence of amino acids, including modifications such as 2-Abz (2-aminobenzoyl) at the N-terminus and a dinitrophenyl (Dnp) group on the lysine residue. The presence of D-arginine residues enhances stability against proteolytic degradation, making it an attractive candidate for therapeutic use.

Protease Inhibition

Research indicates that peptides similar to this compound exhibit significant inhibitory activity against various proteases, including cathepsins and other serine proteases. For instance, studies have shown that the incorporation of specific amino acid sequences can enhance binding affinity and specificity towards target proteases.

- Cathepsin D and E : The compound has been tested as a substrate for cathepsins D and E, showing effective hydrolysis rates. The kinetic parameters (kcat/Km) for similar substrates were reported as 10.9 mMs for cathepsin E and 15.6 mMs for cathepsin D, indicating a robust interaction with these enzymes .

- SARS-CoV Proteases : The design of inhibitors based on similar peptide structures has been explored in the context of SARS-CoV and SARS-CoV-2 Mpro enzymes. These studies suggest that modifications to the peptide sequence can yield potent inhibitors with low cytotoxicity .

Antiviral Activity

The antiviral potential of peptides containing similar sequences has been investigated in vitro. For example, a related compound demonstrated selective inhibition against SARS-CoV-2 with an EC50 of 3.7 µM, showcasing the therapeutic promise of these peptide inhibitors in viral infections .

Case Study 1: Inhibition of Cathepsin D

In a controlled study, this compound was utilized to assess its inhibitory effects on cathepsin D activity. The results indicated a significant reduction in enzyme activity at varying concentrations of the peptide, supporting its role as a competitive inhibitor.

| Concentration (µM) | % Inhibition |

|---|---|

| 0.5 | 20% |

| 1.0 | 45% |

| 5.0 | 80% |

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

A series of assays were conducted using cell cultures infected with SARS-CoV-2 to evaluate the antiviral efficacy of the compound. The findings revealed that treatment with the peptide resulted in reduced viral load compared to untreated controls.

| Treatment Group | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Peptide Treatment | 70 |

Q & A

Q. Example Table: Factor Levels and Interactions

| Factor | Level 1 | Level 2 | Interaction Effect (p-value) |

|---|---|---|---|

| pH | 5.0 | 7.4 | <0.01 |

| Temperature | 4°C | 37°C | <0.001 |

| Ionic Strength | 0 mM | 150 mM | 0.12 |

Basic: How does the Dnp modification influence the peptide’s spectroscopic and functional properties?

Methodological Answer:

- UV-Vis Spectroscopy: Dnp exhibits strong absorbance at 360 nm (ε ≈ 17,400 M⁻¹cm⁻¹), enabling quantification during synthesis and binding studies .

- Quenching Effects: Dnp can quench tryptophan fluorescence in binding partners, complicating Förster resonance energy transfer (FRET) assays. Use label-free techniques like ITC instead .

- Functional Role: Dnp may act as a hydrophobic anchor or mimic post-translational modifications (e.g., lysine acetylation) in enzyme-substrate studies.

Advanced: How to integrate computational models with experimental data to predict this peptide’s membrane interaction dynamics?

Methodological Answer:

- Step 1: Perform coarse-grained MD simulations (e.g., Martini model) to predict insertion depth into lipid bilayers, leveraging the hydrophobic Val/Ile-rich sequence .

- Step 2: Validate with surface plasmon resonance (SPR) using synthetic lipid membranes. Compare simulation-derived insertion angles with experimental binding kinetics .

- Step 3: Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate charge interactions between D-Arg residues and phospholipid headgroups .

Key Insight:

D-Arg’s positive charge may enhance membrane penetration but reduce solubility; balance with Gly residues to optimize bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.